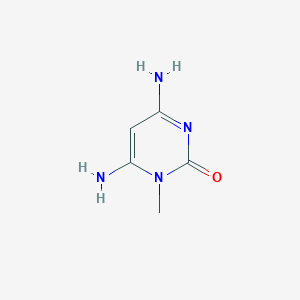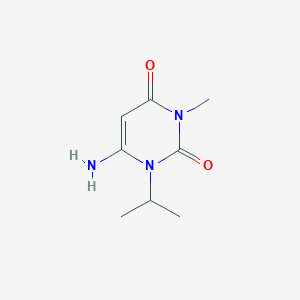![molecular formula C18H19NO5 B351266 3-Ethoxy-4-{2-[(3-methylphenyl)amino]-2-oxoethoxy}benzoic acid CAS No. 1002618-21-4](/img/structure/B351266.png)
3-Ethoxy-4-{2-[(3-methylphenyl)amino]-2-oxoethoxy}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-4-{2-[(3-methylphenyl)amino]-2-oxoethoxy}benzoic acid is an organic compound with a complex structure, featuring both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-{2-[(3-methylphenyl)amino]-2-oxoethoxy}benzoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylphenylamine and ethyl 4-hydroxybenzoate.
Formation of Intermediate: The first step involves the reaction of 3-methylphenylamine with ethyl 4-hydroxybenzoate under basic conditions to form an intermediate compound.
Ethoxylation: The intermediate is then subjected to ethoxylation using ethyl bromide in the presence of a base like potassium carbonate.
Oxidation: The final step involves the oxidation of the ethoxylated intermediate to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for monitoring and adjusting reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and amino groups.
Reduction: Reduction reactions can target the carbonyl group in the oxoethoxy moiety.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Oxidation can lead to the formation of carboxylic acids or quinones.
Reduction: Reduction can yield alcohols or amines.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, altering the compound’s properties.
Scientific Research Applications
Chemistry
In organic synthesis, 3-Ethoxy-4-{2-[(3-methylphenyl)amino]-2-oxoethoxy}benzoic acid can be used as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
The compound’s structure suggests potential biological activity, particularly as an inhibitor of certain enzymes or as a ligand for receptor studies. Its aromatic and amine groups are common features in bioactive molecules.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features are reminiscent of known pharmacophores, suggesting it might interact with biological targets in a therapeutically beneficial manner.
Industry
In the materials science industry, this compound could be used in the synthesis of polymers or as a precursor for advanced materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which 3-Ethoxy-4-{2-[(3-methylphenyl)amino]-2-oxoethoxy}benzoic acid exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The ethoxy and amino groups could form hydrogen bonds or participate in other non-covalent interactions with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
4-Ethoxybenzoic acid: Similar in structure but lacks the amino and oxoethoxy groups.
3-Methyl-4-aminobenzoic acid: Contains the amino group but lacks the ethoxy and oxoethoxy groups.
Ethyl 4-hydroxybenzoate: A precursor in the synthesis of the target compound, lacking the amino and oxoethoxy groups.
Uniqueness
3-Ethoxy-4-{2-[(3-methylphenyl)amino]-2-oxoethoxy}benzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both ethoxy and amino groups, along with the oxoethoxy linkage, distinguishes it from simpler analogs and provides a platform for diverse chemical transformations and applications.
This compound’s unique structure and reactivity make it a valuable subject for further research and development in various scientific fields.
Properties
IUPAC Name |
3-ethoxy-4-[2-(3-methylanilino)-2-oxoethoxy]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-3-23-16-10-13(18(21)22)7-8-15(16)24-11-17(20)19-14-6-4-5-12(2)9-14/h4-10H,3,11H2,1-2H3,(H,19,20)(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMVQRGVGSAQEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)O)OCC(=O)NC2=CC=CC(=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzenesulfonamide](/img/structure/B351200.png)
![N-(2-methyl-5-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)nicotinamide](/img/structure/B351203.png)
![2-cyano-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B351248.png)











